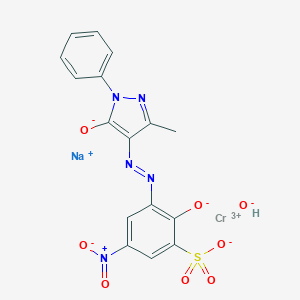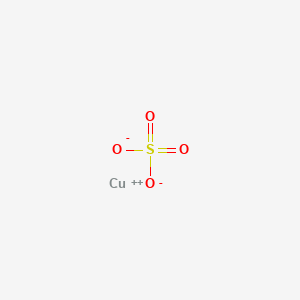![molecular formula C11H22O6 B158535 (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane CAS No. 10225-58-8](/img/structure/B158535.png)
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of oxolane and has been used in various studies to understand its mechanism of action and potential applications.
作用機序
The mechanism of action of (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
生化学的および生理学的効果
Studies have shown that (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane has several biochemical and physiological effects. It has been shown to induce oxidative stress, activate caspase enzymes, and disrupt mitochondrial function. These effects contribute to its cytotoxicity and anti-cancer properties.
実験室実験の利点と制限
One of the main advantages of using (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane in lab experiments is its specificity towards cancer cells. It has been shown to have minimal toxicity towards normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research of (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane. One direction is to investigate its potential as a combination therapy with other anti-cancer agents. Another direction is to explore its use in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to optimize its synthesis and improve its solubility for better bioavailability.
In conclusion, (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane is a promising compound for scientific research, particularly in the field of cancer therapy. Its mechanism of action, biochemical and physiological effects, and potential applications make it a valuable compound for further investigation.
合成法
The synthesis of (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane involves the condensation of 2,3,4,5-tetramethoxytetrahydrofuran with (R)-1,2-dimethoxyethane in the presence of a strong acid catalyst. The reaction proceeds through a series of steps involving protonation, cyclization, and deprotonation to yield the final product. The purity of the product can be improved by recrystallization or chromatography.
科学的研究の応用
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane has been used in various scientific research applications. One of the main areas of research involves its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis, making it a promising candidate for cancer therapy.
特性
CAS番号 |
10225-58-8 |
|---|---|
製品名 |
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane |
分子式 |
C11H22O6 |
分子量 |
250.29 g/mol |
IUPAC名 |
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane |
InChI |
InChI=1S/C11H22O6/c1-12-6-7(13-2)8-9(14-3)10(15-4)11(16-5)17-8/h7-11H,6H2,1-5H3/t7-,8+,9+,10-,11+/m1/s1 |
InChIキー |
MWCGWFVDFLEGFY-KJPMQGKISA-N |
異性体SMILES |
COC[C@H]([C@H]1[C@@H]([C@H]([C@H](O1)OC)OC)OC)OC |
SMILES |
COCC(C1C(C(C(O1)OC)OC)OC)OC |
正規SMILES |
COCC(C1C(C(C(O1)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



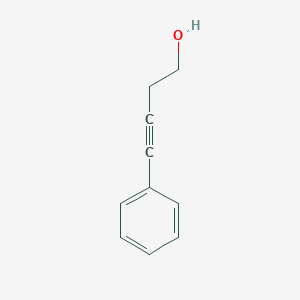
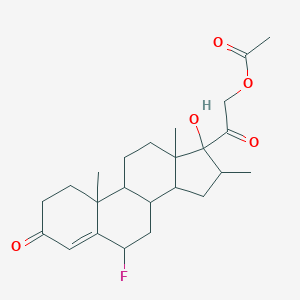
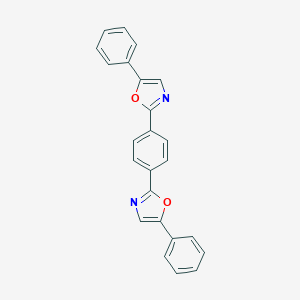
![(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one](/img/structure/B158462.png)
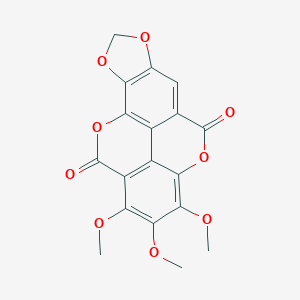
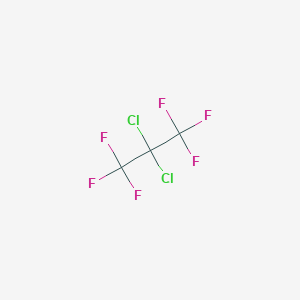
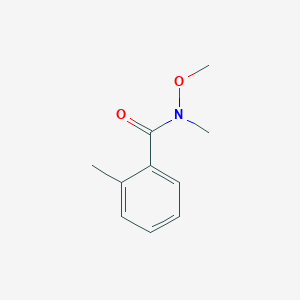
![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B158467.png)
![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)
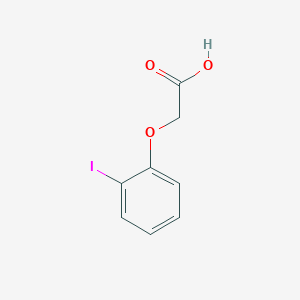
![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)
